N'-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide
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Overview
Description
N’-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N’-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by functionalization at specific positions to introduce the bromo, phenylethyl, and hydrazide groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N’-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide can be compared with other indole derivatives, such as:
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C23H17BrClN3O3 |
---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C23H17BrClN3O3/c24-15-6-8-19-17(12-15)21(23(31)28(19)11-10-14-4-2-1-3-5-14)26-27-22(30)18-13-16(25)7-9-20(18)29/h1-9,12-13,29,31H,10-11H2 |
InChI Key |
BRFVHFXQLJXTQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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